1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid

Lipophilicity Drug Design Physicochemical Property

1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 1020236‑01‑4) is a fully substituted 1,5‑diaryl‑1H‑pyrazole‑3‑carboxylic acid bearing a 1‑benzyl group and a 5‑(4‑chlorophenyl) group on the pyrazole core. The compound is catalogued as a pre‑plated discovery chemical (AldrichCPR) and is supplied without batch‑specific analytical characterization, placing the responsibility for identity confirmation on the buyer.

Molecular Formula C17H13ClN2O2
Molecular Weight 312.7 g/mol
CAS No. 1020236-01-4
Cat. No. B1529203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
CAS1020236-01-4
Molecular FormulaC17H13ClN2O2
Molecular Weight312.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H13ClN2O2/c18-14-8-6-13(7-9-14)16-10-15(17(21)22)19-20(16)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,21,22)
InChIKeyGUYHUCPHAZNXCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 1020236-01-4): Core Identity and Procurement-Relevant Chemical Profile


1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 1020236‑01‑4) is a fully substituted 1,5‑diaryl‑1H‑pyrazole‑3‑carboxylic acid bearing a 1‑benzyl group and a 5‑(4‑chlorophenyl) group on the pyrazole core . The compound is catalogued as a pre‑plated discovery chemical (AldrichCPR) and is supplied without batch‑specific analytical characterization, placing the responsibility for identity confirmation on the buyer . Current authoritative databases do not report experimentally determined biological activities for this exact structure, so selection decisions must rely on structural differentiation from closely related analogs rather than on published potency data [1].

Why Generic Substitution Fails for 1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid: Structural Determinants That Prohibit Simple Analog Swaps


Pyrazole‑3‑carboxylic acids with different N1 and C5 substituents can exhibit orders‑of‑magnitude differences in target affinity driven by lipophilicity, steric bulk, and electronic effects [1]. Systematic SAR studies on closely related 1,5‑diaryl‑1H‑pyrazole‑3‑carboxylic acids demonstrate that even a single chlorine deletion or N‑substituent replacement can drastically alter antiproliferative IC₅₀ values and selectivity windows [2]. Consequently, a researcher cannot assume that a des‑chloro analog, an N‑phenyl variant, or a regioisomeric benzyl‑shifted congener will reproduce the property profile of the 1‑benzyl‑5‑(4‑chlorophenyl) compound; each structural change impacts molecular recognition, physicochemical properties, and the resulting biological readout in a non‑linear fashion [2].

Quantitative Differentiation Evidence for 1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid vs. Closest Analogs


Lipophilicity-Driven Differentiation: Calculated cLogP of the 1-Benzyl-5-(4-chlorophenyl) Core vs. Des-Chloro and N-Phenyl Analogs

Lipophilicity (cLogP) is a primary determinant of membrane permeability and non‑specific protein binding for pyrazole‑3‑carboxylic acid scaffolds [1]. The 1‑benzyl‑5‑(4‑chlorophenyl) substitution pattern yields a calculated cLogP of approximately 4.2, which is 0.7–1.2 log units higher than that of the des‑chloro analog 1‑benzyl‑5‑phenyl‑1H‑pyrazole‑3‑carboxylic acid (cLogP ≈ 3.5) and about 0.5 log units higher than the N‑phenyl variant 5‑(4‑chlorophenyl)‑1‑phenyl‑1H‑pyrazole‑3‑carboxylic acid (cLogP ≈ 3.7) [2]. This increase in lipophilicity places the compound in a more favorable range for passive membrane permeation while still remaining within Lipinski’s Rule of Five [1].

Lipophilicity Drug Design Physicochemical Property Pyrazole Scaffold

Substituent Electronic Effect: Hammett σₚ of 4‑Cl vs. 4‑H on the C5‑Phenyl Ring Modulates π‑Stacking and Target Binding

The 4‑chloro substituent on the C5‑phenyl ring imparts a Hammett σₚ value of +0.23 (electron‑withdrawing), whereas the unsubstituted phenyl ring of 1‑benzyl‑5‑phenyl‑1H‑pyrazole‑3‑carboxylic acid carries a σₚ of 0.00 [1]. This electronic difference modulates the electron density of the pyrazole π‑system, which in 1,5‑diarylpyrazole scaffolds has been shown to influence the strength of π‑π stacking interactions with aromatic residues in enzyme active sites and to alter the acidity (pKₐ) of the carboxylic acid group [2]. The class‑level implication is that the 4‑Cl derivative may exhibit different target‑binding kinetics and selectivity profiles compared with the des‑chloro analog, even when cLogP differences are normalized.

Electronic Effect Hammett Constant SAR Pyrazole

Regioisomeric Precision: N1‑Benzyl‑C5‑aryl Substitution vs. C5‑Benzyl Regioisomer Determines Pharmacophoric Geometry

The target compound features an N1‑benzyl group with the 4‑chlorophenyl substituent directly attached at C5 of the pyrazole ring. The regioisomeric compound 5‑(4‑chlorobenzyl)‑1H‑pyrazole‑3‑carboxylic acid (CHEMBL341520; BDBM50132144) instead places the 4‑chlorobenzyl group at C5, leaving N1 unsubstituted [1]. In a series of pyrazole‑3‑carboxylic acids evaluated as nicotinic acid receptor ligands, the 5‑(3‑chlorobenzyl) analog (compound 4q) displayed a Ki of 0.15 μM with partial agonism (39 % intrinsic activity), whereas the 5‑butyl analog (4g) showed a Ki of 0.072 μM with 75 % intrinsic activity, demonstrating that the position and nature of the benzyl/aryl substituent profoundly affect both affinity and functional efficacy [2]. The N1‑benzyl‑C5‑aryl topology present in the target compound constitutes a distinct pharmacophoric geometry that cannot be mimicked by the C5‑benzyl regioisomer.

Regioisomerism Pyrazole Pharmacophore Niacin Receptor

Class‑Level Antiproliferative Potential: 1,5‑Diaryl‑1H‑pyrazole‑3‑carboxylic Acid Scaffold Demonstrates Sub‑Micromolar Cytotoxicity Against Multiple Tumor Cell Lines

Although no cell‑based IC₅₀ data are publicly available for the exact target compound, the 1,5‑diaryl‑1H‑pyrazole‑3‑carboxylic acid scaffold to which it belongs has been directly evaluated in antitumor assays [1]. Secnidazole ester derivatives of various 1,5‑diarylpyrazole‑3‑carboxylic acids showed IC₅₀ values of 0.14 – 2.03 μM against NCI‑H460 (lung), MCG‑803 (gastric), Skov‑3 (ovarian), and BEL‑7404 (liver) tumor cell lines, with the most potent analog (6fc) achieving an IC₅₀ of 0.14 μM against MCG‑803, significantly outperforming cisplatin [1]. These data establish that the 1,5‑diaryl‑3‑carboxy pyrazole framework is capable of delivering potent antiproliferative activity, and the 1‑benzyl‑5‑(4‑chlorophenyl) substitution pattern represents an untested but chemically accessible member of this active series.

Anticancer Cytotoxicity 1,5‑Diarylpyrazole MTT Assay

Carboxylic Acid Functional Handle: Enables Derivatization into Ester and Amide Prodrugs with Documented Activity Gains

The free carboxylic acid group at the 3‑position of 1‑benzyl‑5‑(4‑chlorophenyl)‑1H‑pyrazole constitutes a versatile synthetic handle that is absent in many commercially available pyrazole screening compounds [1]. In the 1,5‑diarylpyrazole series, conversion of the 3‑carboxylic acid to secnidazole esters (compounds 6aa–6gc) yielded IC₅₀ values as low as 0.14 μM against MCG‑803 gastric tumor cells, whereas the parent carboxylic acids themselves typically show weaker activity [1]. This demonstrates that the carboxylic acid moiety is not merely a polarity modulator but an essential synthetic entry point for generating bioactive derivatives with orders‑of‑magnitude greater potency.

Prodrug Design Carboxylic Acid Derivatization Antitumor

Procurement Differentiation: Exclusive Availability as an AldrichCPR Unique Chemical Limits Supply‑Side Interchangeability

1‑Benzyl‑5‑(4‑chlorophenyl)‑1H‑pyrazole‑3‑carboxylic acid is distributed exclusively through the Sigma‑Aldrich AldrichCPR (Chemical Product Repository) program as product JRD0089 . Unlike standard catalog compounds, AldrichCPR products are not accompanied by batch‑specific certificates of analysis; the vendor explicitly disclaims any warranty regarding identity, purity, or fitness for a particular purpose . This contrasts with the des‑chloro analog (1‑benzyl‑5‑phenyl‑1H‑pyrazole‑3‑carboxylic acid, CAS 1020239‑97‑7, JRD0281) and the N‑phenyl analog (5‑(4‑chlorophenyl)‑1‑phenyl‑1H‑pyrazole‑3‑carboxylic acid, CAS 167873‑90‑7), which are available from multiple vendors with standard quality documentation . Researchers requiring the specific 1‑benzyl‑5‑(4‑chlorophenyl) substitution pattern must therefore plan for in‑house identity confirmation (NMR, LCMS) and accept longer lead times (3–4 weeks) and premium pricing (≈$1,700/250 mg) .

Procurement AldrichCPR Unique Chemical Supply Chain

Highest‑Value Research and Industrial Application Scenarios for 1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid


Medicinal Chemistry SAR Expansion of 1,5‑Diarylpyrazole‑3‑carboxylic Acid Antitumor Leads

Investigators wishing to systematically explore the structure–activity relationships of the 1,5‑diarylpyrazole‑3‑carboxylic acid scaffold can use this compound to probe the effect of combining an N1‑benzyl group with a C5‑4‑chlorophenyl substituent—a substitution pattern not evaluated in the published secnidazole ester antitumor series [1]. Conversion of the 3‑COOH group to ester or amide prodrugs would allow direct potency comparison with compounds 6fc and 6bc, which achieved IC₅₀ values as low as 0.14 μM [1].

Computational Chemistry and Docking Studies Requiring a Specific 1,5‑Diaryl Pharmacophore

The defined N1‑benzyl‑C5‑(4‑chlorophenyl) topology provides a rigid pharmacophoric geometry for molecular docking studies targeting enzymes where π‑π stacking with the 4‑chlorophenyl ring and hydrophobic contacts with the N1‑benzyl group are hypothesized to contribute to binding. The cLogP and Hammett σₚ values established for this substitution pattern [2] offer quantitative parameters for QSAR model building.

Synthetic Methodology Development Using a Polyfunctional Pyrazole Building Block

The presence of three chemically distinct functional domains—the N1‑benzyl group (potential for N‑debenzylation), the C5‑4‑chlorophenyl ring (Suzuki coupling handle), and the C3‑carboxylic acid (esterification, amidation, reduction)—makes this compound an ideal substrate for developing regioselective transformations on the pyrazole core. The AldrichCPR sourcing model ensures the compound is available for method‑development campaigns .

Nicotinic Acid Receptor Ligand Discovery with an N1‑Substituted Pyrazole‑3‑carboxylic Acid Template

The well‑characterized SAR of pyrazole‑3‑carboxylic acids at the nicotinic acid (HM74A) receptor shows that N‑substitution and aryl‑group placement critically affect Ki and intrinsic activity [3]. This compound extends the available chemical space beyond the previously reported 5‑benzyl and 5‑alkyl series, offering a new vector for optimizing partial agonism profiles.

Quote Request

Request a Quote for 1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.